molecular formula C10H15BO3 B1602673 (2-Methyl-4-propoxyphenyl)boronic acid CAS No. 956894-26-1

(2-Methyl-4-propoxyphenyl)boronic acid

Cat. No.: B1602673
CAS No.: 956894-26-1
M. Wt: 194.04 g/mol
InChI Key: MMQDERNOLILBBE-UHFFFAOYSA-N
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Description

(2-Methyl-4-propoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methyl group at the ortho position (C2) and a propoxy group at the para position (C4). The boronic acid (-B(OH)₂) moiety at the phenyl ring enables its participation in reversible covalent interactions with diols, hydroxyl groups, and other nucleophiles, making it relevant in medicinal chemistry, materials science, and catalysis. Its structural features—bulky substituents and mixed electronic effects (electron-donating methyl and propoxy groups)—distinguish it from simpler aryl boronic acids like phenylboronic acid or meta-substituted derivatives.

Properties

IUPAC Name

(2-methyl-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDERNOLILBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584408
Record name (2-Methyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956894-26-1
Record name (2-Methyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Cellular Effects

4-Propoxy-2-methylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 4-Propoxy-2-methylphenylboronic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 4-Propoxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it can inhibit proteases by forming a boron-enzyme complex, which prevents substrate binding and subsequent catalysis. Additionally, 4-Propoxy-2-methylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

(2-Methyl-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and antibiotic resistance modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15B O3
  • Molecular Weight : 202.05 g/mol
PropertyValue
Molecular FormulaC11H15B O3
Molecular Weight202.05 g/mol
SolubilitySoluble in organic solvents
pKaApprox. 8.5

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of several boronic acid derivatives, including this compound, on cancer cell lines. The results showed that certain derivatives displayed low micromolar GI50 values, indicating potent activity against cancer cells. Notably, the compound induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activated caspase-9, which are critical markers of apoptosis .

Antibiotic Resistance Modulation

Boronic acids are known to act as antibiotic resistance breakers . This compound has shown promise in inhibiting efflux pumps in bacteria, which are responsible for multidrug resistance. This action enhances the efficacy of existing antibiotics against resistant strains.

The proposed mechanism involves the binding of the boronic acid moiety to the active sites of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells. This was demonstrated in studies where boronic acid derivatives were effective in resensitizing resistant bacterial strains to antibiotics .

Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes, including serine proteases. Boronic acids typically exhibit strong binding affinity to the active sites of these enzymes due to their unique structural properties.

Table 2: Enzyme Inhibition Studies

Enzyme TypeInhibition ActivityReference
Dipeptidyl Peptidase IV (DPPIV)Moderate Inhibition
NorA Efflux PumpSignificant Inhibition

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(2-Methyl-4-propoxyphenyl)boronic acid is primarily utilized as a precursor in the synthesis of more complex organic compounds. It can participate in various chemical reactions such as:

  • Suzuki Coupling Reactions : This compound can undergo cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
  • Functional Group Transformations : The boronic acid group allows for transformations that can introduce or modify functional groups on aromatic rings, enhancing the compound's utility in synthetic organic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionKey Reagents
Suzuki CouplingFormation of biaryl compoundsAryl halides, Pd catalyst
OxidationConversion to corresponding quinonesKMnO₄, CrO₃
ReductionConversion of carbonyls to alcoholsNaBH₄, LiAlH₄
Nucleophilic SubstitutionIntroduction of nucleophiles onto the aromatic ringAlkyl halides, amines

Biological Applications

Drug Discovery and Development

Research indicates that this compound may exhibit significant biological activity, making it a candidate for drug discovery. Its applications include:

  • Anticancer Agents : Studies have shown that boronic acids can inhibit cancer cell proliferation. For example, derivatives of boronic acids have been evaluated for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells .
  • Antibiotic Resistance Modulators : Boronic acid derivatives have been identified as potential inhibitors of efflux pumps in bacteria, which could help resensitize resistant strains to existing antibiotics .

Case Study: Antiproliferative Activity

In a study investigating the antiproliferative effects of boronic acid derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Material Science

Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials:

  • Polymers and Dyes : Its ability to participate in cross-linking reactions allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
  • Sensors : Boronic acids have been explored for use in chemical sensors due to their ability to form reversible covalent bonds with diols, enabling the detection of sugars and other biomolecules.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

(2-Methyl-4-propoxyphenyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl bonds. This reaction is critical for constructing complex molecules in pharmaceuticals and materials.

Mechanism :

  • Transmetallation between the boronic acid and palladium catalyst (e.g., Pd(PPh₃)₄) occurs in the presence of a base (e.g., Cs₂CO₃ or Na₂CO₃) .

  • The electron-donating propoxy and methyl groups enhance the stability of the boronate intermediate, facilitating efficient coupling with aryl halides or triflates .

Conditions :

  • Solvents: Ethanol/water mixtures or THF.

  • Temperature: 80–100°C under reflux.

  • Catalysts: Pd(OAc)₂ or PdCl₂(dppf) with ligands.

Example :
Reaction with 4-bromoanisole yields 4'-methoxy-2-methyl-4-propoxybiphenyl, a precursor for liquid crystals or drug intermediates .

Protodeboronation Reactions

Protodeboronation involves cleavage of the C–B bond under acidic or basic conditions. The stability of this compound against protodeboronation depends on pH and substituent effects.

Mechanism :

  • Acid-catalyzed : Protonation of the boronic acid generates an aryl cation intermediate, followed by loss of B(OH)₃ .

  • Base-catalyzed : Deprotonation forms a boronate anion, which undergoes β-boron elimination .

Key Findings :

  • Electron-donating substituents (methyl, propoxy) stabilize the boronic acid, reducing protodeboronation rates compared to electron-withdrawing analogs .

  • In neutral aqueous solutions, protodeboronation is minimized, making the compound suitable for biological applications .

Radical-Mediated Reactions

Recent advances highlight the role of boronic acids in photoredox-catalyzed radical reactions. This compound can generate aryl radicals for C–C bond formation.

Mechanism :

  • Activation via Lewis base (e.g., DMAP) forms a boronate complex, which undergoes single-electron oxidation to yield an aryl radical .

  • Radical intermediates react with alkenes or alkynes in Giese-type additions or cross-couplings .

Applications :

  • Synthesis of γ-aminobutyric acid (GABA) analogs via radical addition to malonate-derived olefins .

  • Flow chemistry setups enable scalable production of drug candidates .

Esterification and Transmetallation

The boronic acid reacts with diols or alcohols to form boronate esters, enhancing solubility and stability.

Reactivity :

  • Forms stable esters with pinacol or 1,2-ethanediol under anhydrous conditions .

  • Transmetallation with organostannanes or silanes enables access to diverse aryl-metal complexes .

Example :
Reaction with triisopropyl borate yields the corresponding boronic ester, used in asymmetric catalysis .

Oxidation and Functionalization

The boronic acid can be oxidized to phenolic derivatives or functionalized at the boron center.

Oxidation Pathways :

  • Treatment with H₂O₂ in basic media converts the boronic acid to 2-methyl-4-propoxyphenol.

  • Electrophilic borylation of aromatic rings generates bis-borinic acids .

Functionalization :

  • Reaction with Grignard reagents forms alkyl/aryl boronate complexes .

Biological Activity and Drug Design

While not directly studied, structurally related boronic acids exhibit antiproliferative activity by targeting cancer cell pathways (e.g., PARP-1 inhibition) . The propoxy and methyl groups may enhance membrane permeability and target binding .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Activity: The compound’s substituents (ortho-methyl and para-propoxy) contrast with meta-substituted analogs, which often exhibit superior inhibitory activity. For example, meta-substituted aryl boronic acids demonstrated enhanced inhibition of Streptococcus pneumoniae R39 (IC₅₀: 20–30 µM) compared to ortho-substituted derivatives . This suggests that (2-Methyl-4-propoxyphenyl)boronic acid’s ortho-methyl group may introduce steric hindrance, reducing target affinity. Electron-Donating vs. Electron-Withdrawing Groups: The methyl and propoxy groups are both electron-donating, which may weaken the boronic acid’s Lewis acidity compared to electron-withdrawing substituents (e.g., -NO₂). Reduced Lewis acidity could lower diol-binding efficiency, as demonstrated in studies comparing association constants across boronic acid classes .

Solubility and Bioavailability

  • Challenges in Aqueous Media : Similar to [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3), this compound may face solubility limitations in polar media like RPMI culture medium due to its hydrophobic propoxy group. Precipitation issues can hinder reliable in vitro assays, as observed for structurally analogous compounds .

Comparative Data Table

Property/Compound This compound Phenanthren-9-yl Boronic Acid 3-Meta-Substituted Aryl Boronic Acid Phenylboronic Acid
Substituent Position Ortho-methyl, para-propoxy Fused aromatic ring Meta-substituent (e.g., -OH, -CH₃) None
Solubility in RPMI Medium Likely low (predicted precipitation) Moderate Variable (depends on substituent) High
IC₅₀ (Antiproliferative Activity) Not reported 0.2251 µM Not applicable Not applicable
Enzyme Inhibition (e.g., R39) Potential steric hindrance Not tested IC₅₀: 20–30 µM Weak inhibitor
Diagnostic Accuracy Unknown Not applicable Not applicable High

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-4-propoxyphenyl)boronic acid
Reactant of Route 2
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(2-Methyl-4-propoxyphenyl)boronic acid

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